molecular formula C20H29NO4S B2711701 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(2-ethoxyphenyl)propan-1-one CAS No. 1706165-46-9

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(2-ethoxyphenyl)propan-1-one

Cat. No. B2711701
CAS RN: 1706165-46-9
M. Wt: 379.52
InChI Key: LUKCVXGGJFLEEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(2-ethoxyphenyl)propan-1-one, also known as CX-516, is a potent ampakine compound that has been extensively studied for its potential use in enhancing cognitive function. Ampakines are a class of compounds that selectively target AMPA receptors, which are involved in synaptic plasticity and memory formation. CX-516 has been shown to enhance memory and learning in animal models and has been the subject of numerous scientific studies.

Scientific Research Applications

Synthesis and Structural Analysis

  • Substituted Azetidinones Derived from Dimer of Apremilast : The research elaborates on the synthesis of sulfonamide rings and their derivatives, showcasing their importance in medicinal chemistry due to biological and pharmacological potencies. The study details a methodological approach to creating complex azetidinones structures, highlighting the chemical versatility of compounds related to 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(2-ethoxyphenyl)propan-1-one (Y. Jagannadham et al., 2019).
  • Transformation of Azetidin-2-ones : Another study focuses on the transformation of certain azetidin-2-ones into other chemically significant compounds, demonstrating the reactivity and potential applications of such structures in the synthesis of novel compounds (Karen Mollet et al., 2011).

Biological Activities

  • Antimicrobial Evaluation of Novel Azetidinones : This research investigated the antimicrobial properties of novel azetidinones, indicating the potential of such compounds in developing new antimicrobial agents. It emphasizes the role of azetidinone derivatives in addressing the need for novel drugs to combat resistant microbial strains (Sanjay D. Prajapati & M. Thakur, 2014).
  • Tubulin-Targeting Antitumor Agents : The study explores 3-phenoxy-1,4-diarylazetidin-2-ones as potent antiproliferative compounds, indicating their mechanism of action involves disrupting microtubular structure, leading to G2/M arrest and apoptosis in cancer cells. This highlights the potential therapeutic applications of such compounds in oncology (Thomas F. Greene et al., 2016).

Chemical Modification and Application

  • Chemical Modification for Antibacterial Properties : A study on the chemical modification of sulfazecin, where derivatives of 4-methoxycarbonyl-2-azetidinone-1-sulfonic acid were synthesized, showed enhanced antimicrobial activities against gram-negative bacteria. This demonstrates the potential of chemical modifications of azetidinone derivatives to enhance their biological activity (S. Kishimoto et al., 1984).

properties

IUPAC Name

1-(3-cyclohexylsulfonylazetidin-1-yl)-3-(2-ethoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO4S/c1-2-25-19-11-7-6-8-16(19)12-13-20(22)21-14-18(15-21)26(23,24)17-9-4-3-5-10-17/h6-8,11,17-18H,2-5,9-10,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKCVXGGJFLEEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CCC(=O)N2CC(C2)S(=O)(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(2-ethoxyphenyl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.